molecular formula C17H16N2O3 B3073965 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid CAS No. 1018571-24-8

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B3073965
CAS No.: 1018571-24-8
M. Wt: 296.32 g/mol
InChI Key: ONLZRCYFEMQHDG-UHFFFAOYSA-N
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Description

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid is a benzimidazole-based organic compound with the molecular formula C₁₇H₁₆N₂O₃ and a molecular weight of 296.32 g/mol . Its structure features a benzimidazole core, a common pharmacophore in medicinal chemistry, which is substituted at the 2-position with a 3-propoxyphenyl group and at the 5-position with a carboxylic acid functional group . This specific arrangement of molecular features makes it a valuable intermediate for researchers in chemical synthesis and drug discovery. The compound is supplied for research use only and is not intended for diagnostic or therapeutic applications. The carboxylic acid moiety allows for further synthetic modification, such as amide coupling or esterification, to create a library of derivatives for structure-activity relationship (SAR) studies. The propoxy-linked phenyl ring provides a hydrophobic element that can influence the compound's bioavailability and interaction with biological targets. Benzimidazole scaffolds with similar substitution patterns are frequently investigated for their potential biological activities, including as kinase inhibitors, antimicrobial agents, and modulators of various enzymes . Researchers may utilize this compound in the development of novel therapeutic agents, as a building block in materials science, or as a standard in analytical chemistry.

Properties

IUPAC Name

2-(3-propoxyphenyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-2-8-22-13-5-3-4-11(9-13)16-18-14-7-6-12(17(20)21)10-15(14)19-16/h3-7,9-10H,2,8H2,1H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLZRCYFEMQHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles with various functional groups.

Scientific Research Applications

2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly impact biological activity and physicochemical properties:

Compound Name Substituent (Position) Molecular Weight Key Findings
2-(3-Propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid 3-propoxy (2-position) ~295.32* Inactive in GDNF receptor agonist studies due to meta-substitution .
2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid 4-chloro (2-position) 272.69 Structural analog with documented commercial availability .
2-(3-Trifluoromethylphenyl)-1H-benzimidazole-5-carboxylic acid 3-CF₃ (2-position) 306.24 Increased lipophilicity from CF₃ group; potential enhanced bioactivity .
2-[4-(5-Carboxybenzodiazol-2-yl)phenyl]-1H-1,3-benzodiazole-5-carboxylic acid para-carboxy (4-position) N/A Most active GDNF agonist; highlights importance of para-substitution .

*Calculated based on formula C₁₇H₁₅N₂O₃.

  • Positional Isomerism : Meta-substitution (3-propoxy) in the target compound renders it inactive in GDNF receptor studies, whereas para-substituted analogs (e.g., 4-carboxy) show high activity .
  • Electron-Withdrawing Groups : Chloro and trifluoromethyl groups enhance stability and binding affinity via hydrophobic interactions, while propoxy groups may reduce receptor compatibility due to steric bulk .

Functional Group Modifications

  • Carboxylic Acid vs. Other Groups: The carboxyl group at the 5-position is critical for activity. Replacement with amino or acetamido groups abolishes receptor binding . Derivatives like 2-(dimethylamino)-1H-1,3-benzodiazole-5-carboxylic acid (MW 259.30) demonstrate how basicity from amino groups alters solubility and interaction profiles .
  • Salt Forms: Compounds like 2-(2-aminoethyl)-1H-1,3-benzodiazole-5-carboxylic acid dihydrochloride (MW 278.14) exhibit improved aqueous solubility due to ionization, contrasting with the neutral propoxyphenyl variant .

Heterocyclic Core Variations

  • Benzodiazole vs. Benzimidazole derivatives (e.g., CV-11974) with tetrazole and ethoxy substituents highlight therapeutic relevance in angiotensin II antagonism, emphasizing the scaffold’s versatility .

Biological Activity

Overview

7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. The compound has a molecular formula of C13H10N4O2C_{13}H_{10}N_{4}O_{2} and a molecular weight of 254.24 g/mol. Its primary biological activity is attributed to its role as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is crucial in regulating the cell cycle.

The compound interacts with CDK2, inhibiting its activity and thereby affecting the transition from the G1 phase to the S phase of the cell cycle. This inhibition can lead to significant alterations in cell cycle progression, making it a potential candidate for anticancer therapies .

Biological Activity and Research Findings

Recent studies have explored various aspects of the biological activity of this compound:

  • Anticancer Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit promising anticancer properties. For instance, a study demonstrated that certain derivatives showed moderate inhibition against cathepsin K, an enzyme linked to cancer progression, with IC50 values around 77 μM .
  • Enzyme Inhibition : Molecular docking studies have elucidated the binding modes of these compounds at the active site of cathepsin K, suggesting their potential as enzyme inhibitors .
  • Photophysical Properties : The compound's unique photophysical properties have been noted, making it useful in optical applications and as a fluorescent probe in biological studies .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
CDK2 InhibitionCyclin-Dependent KinaseNot specified
Cathepsin K InhibitionCathepsin K≥ 77 μM
Anticancer ActivityVarious Cancer CellsVaries
Photophysical ApplicationsOptical SystemsNot specified

Case Studies

  • Inhibition Studies : A series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested for their ability to inhibit CDK2. The results indicated that these compounds could effectively block CDK2 activity, providing a basis for further development as anticancer agents.
  • Molecular Docking Analysis : Molecular docking studies revealed specific interactions between 7-(3-Aminophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its target enzymes, highlighting the importance of structural modifications in enhancing biological activity.

Q & A

Q. What are the common synthetic routes for 2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carboxylic acid precursors. For example, nitrophenyl-substituted benzimidazole analogs are prepared by reacting 3-nitrobenzaldehyde with o-phenylenediamine in acidic conditions (e.g., HCl or acetic acid) . Yield optimization depends on catalysts (e.g., polyphosphoric acid), temperature (80–120°C), and reaction time (6–24 hours). Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for achieving >90% purity .

Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substituent positions and aromatic proton environments. For example, the propoxyphenyl group’s methine protons appear as a triplet at δ ~4.0 ppm .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 337.12) and fragmentation patterns .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths (e.g., C–N: 1.33 Å) and dihedral angles between benzodiazole and phenyl rings .

Q. What preliminary assays assess its interaction with biological targets?

  • Fluorescence Quenching: Used to study binding to serum albumin (e.g., bovine serum albumin) by monitoring tryptophan emission changes .
  • Isothermal Titration Calorimetry (ITC): Quantifies binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve scalability and enantiomeric purity?

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 2 hours vs. 24 hours) and enhances yield (85% vs. 60%) by enabling rapid heating .
  • Chiral Resolution: Use of chiral auxiliaries (e.g., L-proline) or HPLC with chiral columns (e.g., Chiralpak IA) achieves >99% enantiomeric excess .

Q. What computational strategies predict structure-activity relationships (SAR) for pharmacological applications?

  • Molecular Docking (AutoDock Vina): Screens binding modes to enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds (e.g., between the carboxylic acid group and Arg120) .
  • QSAR Modeling: Utilizes descriptors like logP (hydrophobicity) and polar surface area to correlate substituents (e.g., propoxy vs. methoxy) with antibacterial activity .

Q. How do contradictory solubility and bioactivity data arise in preclinical studies?

  • Solubility Limitations: The carboxylic acid group enhances hydrophilicity (logP ~2.5), but aggregation in physiological buffers (pH 7.4) reduces bioavailability. Use of co-solvents (e.g., DMSO ≤1%) or nanoformulation (liposomes) mitigates this .
  • Off-Target Effects: Cross-reactivity with non-target kinases (e.g., JAK2) may occur due to the benzodiazole scaffold’s planar structure. Competitive inhibition assays (e.g., KinomeScan) identify selectivity issues .

Q. What advanced techniques validate its crystallographic and electronic properties?

  • Single-Crystal X-ray Diffraction: Resolves intermolecular interactions (e.g., π-π stacking between benzodiazole rings) and unit cell parameters (e.g., monoclinic space group P21_1/c) .
  • Density Functional Theory (DFT): Computes HOMO-LUMO gaps (~4.2 eV) and electrostatic potential maps to predict reactivity at the 5-carboxylic acid position .

Q. How are in vitro and in vivo toxicity profiles systematically evaluated?

  • Cytotoxicity Screening: MTT assays on HEK-293 cells (IC50_{50} > 50 μM indicates low toxicity) .
  • Acute Toxicity (OECD 423): Administered orally to rodents (500–2000 mg/kg) with monitoring of hematological and histopathological parameters .

Methodological Considerations for Data Interpretation

  • Handling Spectral Artifacts: NMR solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) and MS adducts ([M+Na]+^+) must be excluded during analysis .
  • Statistical Validation: Use ANOVA for bioactivity data (p < 0.05) and Cohen’s κ coefficient for inter-lab reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid
Reactant of Route 2
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2-(3-propoxyphenyl)-1H-1,3-benzodiazole-5-carboxylic acid

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